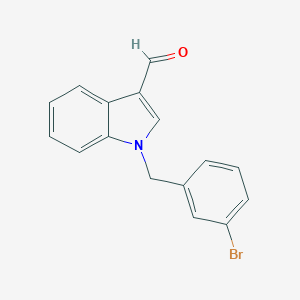

1-(3-bromobenzyl)-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPUCTNWXJAVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde

Authored by: A Senior Application Scientist

Publication Date: January 15, 2026

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance for drug discovery.[1] This document details the prevalent synthetic methodologies, with a focus on the N-alkylation of indole-3-carbaldehyde. It offers in-depth, step-by-step protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in the field of drug development. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Its presence in approved drugs underscores its importance as a pharmacophore.[1] The functionalization of the indole ring, particularly at the N-1 and C-3 positions, allows for the modulation of a molecule's physicochemical properties and biological targets. This compound serves as a versatile building block for the synthesis of more complex molecules, including potential anticancer agents and other therapeutics. The aldehyde group at the C-3 position is a reactive handle for various chemical transformations, such as the formation of Schiff bases, while the bromobenzyl group at the N-1 position can be utilized for further cross-coupling reactions.[3]

Primary Synthetic Route: N-Alkylation of Indole-3-carbaldehyde

The most direct and widely employed method for the is the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen acts as the nucleophile.

Reaction Mechanism

The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[4] The base deprotonates the N-H of the indole ring, forming a resonance-stabilized indolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide in an SN2 reaction to form the desired N-alkylated product. The choice of a strong base is crucial to ensure complete deprotonation of the indole nitrogen, which has a pKa of approximately 17.

Causality Behind Experimental Choices

-

Base Selection (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the reaction to completion. Its use minimizes side reactions that could occur with other bases.

-

Solvent Selection (THF/DMF): Anhydrous polar aprotic solvents like THF or DMF are ideal for this reaction. They effectively solvate the cation of the base (Na+) and the transition state, while not interfering with the nucleophilicity of the indolide anion. DMF can sometimes lead to higher yields and faster reaction times due to its higher polarity.[4]

-

Reaction Temperature: The initial deprotonation step is often performed at 0°C to control the exothermic reaction of NaH with the solvent and the substrate. The subsequent alkylation is typically carried out at room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.[5]

Detailed Experimental Protocol

Materials:

-

Indole-3-carbaldehyde

-

3-Bromobenzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, during which time the evolution of hydrogen gas should be observed, and the solution may become clearer.

-

Add a solution of 3-bromobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0°C.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the N-alkylation of indole-3-carbaldehyde.

Quantitative Data Summary

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Purpose |

| Indole-3-carbaldehyde | 1.0 | 145.16 | Starting material |

| 3-Bromobenzyl bromide | 1.1 | 249.97 | Alkylating agent |

| Sodium Hydride (60%) | 1.1 | 24.00 (as 100%) | Base for deprotonation |

| Tetrahydrofuran (THF) | - | 72.11 | Anhydrous solvent |

| Saturated NH4Cl | - | - | Quenching agent |

| Ethyl Acetate | - | 88.11 | Extraction solvent |

Typical yields for this type of N-alkylation reaction are generally high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.

Synthesis of Starting Material: Indole-3-carbaldehyde

Indole-3-carbaldehyde is a commercially available starting material. However, it can also be readily synthesized in the laboratory via the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of indole using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[6][7] The electrophilic Vilsmeier reagent attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

Vilsmeier-Haack Reaction Workflow

Caption: Vilsmeier-Haack formylation of indole.

Potential Challenges and Troubleshooting

-

C-Alkylation vs. N-Alkylation: While N-alkylation is generally favored under the described conditions, some C-alkylation at the C-3 position can occur, especially if the deprotonation of the indole nitrogen is incomplete. Ensuring the use of a slight excess of a strong base like NaH and allowing sufficient time for deprotonation can minimize this side reaction.[4]

-

Over-alkylation: The use of a large excess of the alkylating agent should be avoided to prevent potential dialkylation or other side reactions.

-

Moisture Sensitivity: Sodium hydride is highly reactive with water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of the reaction. Contamination with water will quench the base and lead to low yields.

-

Purification: The product and any unreacted starting materials may have similar polarities. Careful selection of the eluent system for column chromatography is necessary to achieve good separation.

Conclusion

The is a straightforward yet crucial transformation in medicinal chemistry. The N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide using a strong base like sodium hydride provides a reliable and high-yielding route to this valuable intermediate. This guide has provided a detailed protocol, mechanistic rationale, and practical advice to facilitate the successful synthesis of this compound in a research setting. By understanding the underlying principles and potential challenges, researchers can confidently utilize this methodology to advance their drug discovery programs.

References

- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC - NIH.

- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Published December 17, 2020.

- N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation | Request PDF - ResearchGate. Published May 10, 2024.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Published August 6, 2025.

- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scirp.org.

- 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde | RUO - Benchchem.

- This compound | SCBT - Santa Cruz Biotechnology.

- indole-3-aldehyde - Organic Syntheses Procedure.

Sources

- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Characterization of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde

Abstract

Introduction: The Rationale for Characterization

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at the N-1 and C-3 positions allows for the exploration of vast chemical space, leading to compounds with diverse biological activities. 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde is a key intermediate, possessing a versatile aldehyde group ripe for derivatization and a bromobenzyl moiety that can participate in cross-coupling reactions.[1] Accurate and thorough characterization of this intermediate is paramount, as the purity and confirmed structure of starting materials are foundational to the synthesis of novel chemical entities and the reliability of subsequent biological data. This guide provides the strategic approach to achieving this critical analytical endpoint.

Synthesis and Purification: Establishing a Foundational Purity

Synthetic Pathway: N-Alkylation

The most direct and common route to synthesizing this compound is through the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide.[2] This reaction is a nucleophilic substitution where the nitrogen of the indole ring attacks the benzylic carbon of the 3-bromobenzyl bromide.

Protocol for Synthesis:

-

Reaction Setup: To a solution of indole-3-carbaldehyde (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a moderately strong base like anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).[2] The base is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity.

-

Addition of Alkylating Agent: Add 3-bromobenzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or gentle heat (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Caption: Synthetic workflow for this compound.

Purification Cascade: Ensuring Homogeneity

The purity of the final compound is critical. A two-stage purification process involving column chromatography followed by recrystallization is recommended.

2.2.1. Flash Column Chromatography

This technique separates the desired product from unreacted starting materials and by-products based on differential adsorption to a stationary phase.

-

Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC, aiming for an Rf value of ~0.3 for the product. Indole derivatives can often be visualized on TLC plates under UV light or by using a p-anisaldehyde stain.[3]

2.2.2. Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. The choice of solvent is critical.

-

Solvent Selection: An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic aldehydes, solvent systems like ethanol/water, or mixtures of hexanes and ethyl acetate can be effective.[4][5]

-

Protocol:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the mixture in an ice bath to maximize yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

The melting point of the recrystallized product should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

Spectroscopic Characterization: The Structural Fingerprint

The following sections detail the expected spectroscopic data for this compound. The predictions are based on the known data for the 4-bromo isomer and established principles of NMR, IR, and MS.[2]

Caption: A comprehensive workflow for the purification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will confirm the presence of all the distinct proton environments in the molecule. The following table outlines the predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃.[2][6]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| Aldehyde (-CHO) | ~10.0 | Singlet (s) | The deshielding effect of the carbonyl group places this proton far downfield. |

| Indole H-2 | ~7.7 | Singlet (s) | This proton is adjacent to the electron-withdrawing imine-like nitrogen and the C-3 aldehyde. |

| Indole H-4 | ~8.3 | Doublet (d) | Located peri to the aldehyde group, it is significantly deshielded. |

| Indole H-5, H-6, H-7 | 7.2 - 7.5 | Multiplet (m) | These protons on the benzene ring of the indole core will appear in the aromatic region. |

| Benzyl CH₂ | ~5.4 | Singlet (s) | Protons on a carbon adjacent to both an aromatic ring and the indole nitrogen. |

| Bromobenzyl Aromatic | 7.1 - 7.5 | Multiplet (m) | The four protons on the 3-bromobenzyl ring will have distinct chemical shifts and coupling patterns due to the meta-substitution. |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aldehyde (C=O) | ~185 | The carbonyl carbon is highly deshielded and appears furthest downfield. |

| Indole & Benzyl Aromatic | 110 - 138 | The aromatic carbons of both rings resonate in this typical range. The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others. |

| Benzyl CH₂ | ~50 | The benzylic carbon attached to the indole nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | >3000 | Confirms the presence of aromatic rings. |

| Aldehyde C=O Stretch | 1650-1700 | A strong, sharp absorption characteristic of a conjugated aldehyde.[7] |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands confirming the aromatic skeletons. |

| C-N Stretch | 1300-1350 | Indicates the stretching of the carbon-nitrogen bonds within the indole ring. |

| C-Br Stretch | 500-600 | A weaker absorption in the fingerprint region, indicative of the carbon-bromine bond.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular weight of C₁₆H₁₂BrNO is 313.01 g/mol (for ⁷⁹Br) and 315.01 g/mol (for ⁸¹Br). A key feature in the mass spectrum will be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom.[8]

-

Key Fragmentation: A prominent fragment would likely be the loss of the bromine atom, resulting in a peak at m/z 234. Another significant fragmentation pathway would be the cleavage of the benzyl group, leading to a tropylium-like cation at m/z 91 and a fragment corresponding to the indole-3-carbaldehyde moiety.

Conclusion

The characterization of this compound is a systematic process that combines purification techniques with a suite of spectroscopic methods. By following the workflows and interpretative principles outlined in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The causality-driven approach ensures that each analytical step provides a meaningful and verifiable piece of the structural puzzle, adhering to the principles of scientific rigor essential for successful research and development.

References

- Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2018, August 6). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 51(5), 1373-1380.

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 8. This compound | 174367-69-2 [m.chemicalbook.com]

An In-depth Technical Guide to 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-bromobenzyl)-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the diverse and pharmacologically significant class of indole derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution at the N-1 and C-3 positions allows for extensive chemical modification to modulate biological activity.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, positioning it as a valuable intermediate for the development of novel therapeutic agents. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide will draw upon established principles of indole chemistry and data from closely related analogues to provide a robust framework for its scientific exploration.

Molecular and Physicochemical Properties

This compound possesses a molecular formula of C₁₆H₁₂BrNO and a molecular weight of approximately 314.18 g/mol .[3] The structure, as depicted below, features a central indole ring system, a carbaldehyde group at the C-3 position, and a 3-bromobenzyl substituent attached to the indole nitrogen (N-1).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 174367-69-2 | [3] |

| Molecular Formula | C₁₆H₁₂BrNO | [3] |

| Molecular Weight | 314.18 g/mol | [3] |

| Predicted Boiling Point | 490.3 ± 30.0 °C | [3] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through a two-step process: the formylation of the indole core followed by N-alkylation.

Step 1: Formylation of Indole

The introduction of the aldehyde group at the C-3 position of indole is most commonly accomplished via the Vilsmeier-Haack reaction . This reliable and high-yielding method utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] The electrophilic chloroiminium ion formed selectively attacks the electron-rich C-3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields indole-3-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

-

Reagents: Indole, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Ice, Sodium hydroxide (NaOH) solution.

-

Procedure:

-

Cool DMF in an ice-salt bath.

-

Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Add a solution of indole in DMF to the reagent mixture, maintaining a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a concentrated NaOH solution until the mixture is alkaline.

-

The product, indole-3-carbaldehyde, precipitates and can be collected by filtration, washed with water, and dried.[3]

-

Step 2: N-Alkylation of Indole-3-carbaldehyde

The most direct route for the synthesis of the target compound is the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide. The reaction proceeds via a nucleophilic attack from the deprotonated indole nitrogen onto the benzylic carbon of the alkylating agent.

Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde

-

Reagents: Indole-3-carbaldehyde, 3-bromobenzyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

Dissolve indole-3-carbaldehyde in the chosen solvent.

-

Add the base to deprotonate the indole nitrogen.

-

Add 3-bromobenzyl bromide to the reaction mixture.

-

Heat the mixture under reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

-

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aldehyde proton (~10.0 ppm, singlet), Indole H-2 proton (~7.7 ppm, singlet), Aromatic protons (indole and benzyl rings, ~7.0-8.3 ppm, multiplets), Benzylic protons (-CH₂-, ~5.4 ppm, singlet) |

| ¹³C NMR | Carbonyl carbon (~185 ppm), Aromatic carbons (110-140 ppm), Benzylic carbon (~50 ppm) |

| IR (cm⁻¹) | ~1650-1680 (C=O stretch of aldehyde), ~3100-3000 (aromatic C-H stretch), ~1600, 1450 (C=C stretch of aromatic rings) |

| Mass Spec. | Molecular ion peak (M⁺) at m/z ~313 and a prominent M+2 peak at m/z ~315 of nearly equal intensity, characteristic of a monobrominated compound. |

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dominated by the aldehyde functionality and the bromo-substituted benzyl group, making it a versatile intermediate for further chemical modifications.

Reactions of the Aldehyde Group

-

Condensation Reactions: The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines).[4] This reaction is fundamental in the synthesis of various heterocyclic systems and compounds with potential biological activities.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-(3-bromobenzyl)-1H-indole-3-carboxylic acid, using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde yields the primary alcohol, (1-(3-bromobenzyl)-1H-indol-3-yl)methanol.[4]

-

Wittig and Related Reactions: The aldehyde can be converted to an alkene through reactions like the Wittig reaction, providing a means to extend the carbon chain at the C-3 position.

Reactions of the Bromobenzyl Group

The bromine atom on the benzyl ring serves as a handle for various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds.

Caption: Reactivity and derivatization pathways of the title compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The indole-3-carbaldehyde scaffold is a cornerstone in the development of therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The introduction of the 3-bromobenzyl group at the N-1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Anticancer Activity: Many N-substituted indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The lipophilicity and steric bulk introduced by the bromobenzyl group can enhance binding to target proteins and improve cell membrane permeability.

-

Antimicrobial and Antiviral Activity: The indole nucleus is present in many natural and synthetic compounds with antimicrobial and antiviral properties.[2] Further derivatization of the aldehyde group into Schiff bases or other heterocyclic systems can lead to compounds with enhanced activity.

-

Enzyme Inhibition: The structural features of this molecule make it a candidate for the design of enzyme inhibitors, for example, targeting kinases, which are often implicated in proliferative diseases.

Conclusion

This compound is a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups—the aldehyde and the bromo-benzyl moiety—provide a rich platform for the generation of diverse chemical libraries. While direct biological data for this specific compound remains to be extensively reported, the well-established pharmacological importance of the indole-3-carbaldehyde scaffold suggests that its derivatives hold significant promise for the discovery of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore the full potential of this intriguing molecule.

References

- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

- Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

Sources

1-(3-bromobenzyl)-1H-indole-3-carbaldehyde CAS number 174367-70-5

An In-Depth Technical Guide to 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde (CAS No. 174367-69-2)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The indole-3-carbaldehyde scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] This document details the molecule's synthetic pathway, offering mechanistic insights into its formation. It further outlines its physicochemical properties, expected spectroscopic signature, and critical reactivity profile. By exploring the synthetic utility of its dual functional handles—the aldehyde and the aryl bromide—this guide serves as a resource for researchers and drug development professionals aiming to leverage this versatile building block for the synthesis of novel therapeutic agents.

Core Compound Analysis and Nomenclature

This compound belongs to the indole class of heterocyclic compounds, which are central to a vast array of natural products and pharmaceuticals.[2][4] The molecule's structure is characterized by an indole core, formylated at the C3 position and substituted at the N1 position with a 3-bromobenzyl group. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate for library synthesis in drug discovery programs.

It is critical to note a point of potential confusion regarding the CAS number. The user-provided CAS number, 174367-70-5, corresponds to the para-substituted isomer, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde .[5][6][7] This guide focuses on the compound named in the topic, the meta-substituted isomer, This compound , which is correctly identified by CAS Number 174367-69-2 .[8][9][10][11]

| Identifier | Value |

| IUPAC Name | 1-[(3-bromophenyl)methyl]-1H-indole-3-carbaldehyde |

| CAS Number | 174367-69-2[9][10] |

| Molecular Formula | C₁₆H₁₂BrNO[9][12] |

| Molecular Weight | 314.18 g/mol [9][12] |

| Synonyms | 1-(3-bromobenzyl)indole-3-carbaldehyde |

Synthetic Strategy and Experimental Protocol

The most direct and widely adopted strategy for synthesizing the title compound is the N-alkylation of indole-3-carbaldehyde. This approach is a cornerstone of indole chemistry, leveraging the nucleophilicity of the indole nitrogen after deprotonation.

Mechanistic Rationale

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[13] The process involves two critical steps:

-

Deprotonation: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to abstract this proton, generating a resonant-stabilized indole anion.[13] This anion is a potent nucleophile. The choice of base is crucial; strong bases like NaH ensure near-quantitative deprotonation, driving the reaction forward, while weaker bases like K₂CO₃ can also be effective, often requiring slightly more forcing conditions but offering easier handling.[14]

-

Nucleophilic Attack: The resulting indole anion attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. The bromide ion is displaced as the leaving group, forming the new C-N bond and yielding the final product.[13]

The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophile.[14]

Synthesis Workflow Diagram

Detailed Experimental Protocol

This protocol is a representative procedure based on standard N-alkylation methods for indoles.[13][14]

Materials:

-

Indole-3-carbaldehyde (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

3-Bromobenzyl bromide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add indole-3-carbaldehyde (1.0 eq).

-

Dissolution: Add anhydrous DMF via syringe to dissolve the starting material completely.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, during which the solution may change color, indicating the formation of the indole anion.

-

Alkylation: Add a solution of 3-bromobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Physicochemical & Spectroscopic Profile

Physical Properties

| Property | Value | Source |

| Physical State | Solid, likely off-white to tan powder | Inferred from similar compounds[3] |

| Melting Point | 100 - 101 °C (recrystallized from benzene) | [9] |

| Solubility | Low solubility in water; soluble in polar organic solvents like methanol, ethanol, acetonitrile, DMF, and DMSO. | Inferred from parent compound[15] |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~8.3 ppm (d, 1H): Indole C4-H, deshielded by the proximity to the benzene ring and aldehyde.

-

δ ~7.8 ppm (s, 1H): Indole C2-H.

-

δ 7.1-7.5 ppm (m, 7H): Overlapping multiplet corresponding to the remaining indole protons (C5, C6, C7) and the four aromatic protons of the 3-bromobenzyl group.

-

δ ~5.4 ppm (s, 2H): Benzylic methylene protons (-CH₂-).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~138 ppm: Indole C2.

-

δ ~137 ppm: Quaternary carbon of the benzyl group attached to bromine.

-

δ 110-136 ppm: Aromatic carbons of both the indole and benzyl rings.

-

δ ~118 ppm: Indole C3.

-

δ ~110 ppm: Indole C7.

-

δ ~51 ppm: Benzylic methylene carbon (-CH₂-).

-

-

FT-IR (KBr, cm⁻¹):

-

~1650-1680 cm⁻¹: Strong C=O stretching vibration from the aldehyde.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1070 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) will appear as a characteristic doublet due to the isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance.

-

m/z ~313 (M⁺) and m/z ~315 (M+2) in an approximate 1:1 ratio.

-

Key fragmentation would likely involve the loss of the bromine atom and cleavage at the benzylic position.

-

Reactivity Profile and Applications in Drug Discovery

The synthetic value of this compound stems from its two distinct and orthogonally reactive functional groups: the C3-aldehyde and the C3'-aryl bromide. This dual functionality allows for sequential or selective modifications, making it an ideal scaffold for generating diverse molecular libraries.

Reactions at the Aldehyde Group

The aldehyde is a versatile electrophile, enabling a wide range of transformations:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to form C-N bonds, yielding various amine derivatives.

-

Condensation Reactions: Forms Schiff bases (imines) with primary amines and hydrazones with hydrazines. These products are often bioactive themselves or can be used as intermediates for synthesizing other heterocyclic systems.[5]

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like silver oxide (Ag₂O) or potassium permanganate (KMnO₄).

-

Reduction: Selective reduction to the primary alcohol ((1-(3-bromobenzyl)-1H-indol-3-yl)methanol) is readily achieved with mild reducing agents like sodium borohydride (NaBH₄).[5]

-

Carbon-Carbon Bond Formation: Serves as an electrophile in Wittig, Horner-Wadsworth-Emmons, and various aldol-type condensation reactions to extend the carbon framework.[17]

Reactions at the Aryl Bromide Group

The bromine atom on the benzyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of significant molecular complexity.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds with aryl or vinyl groups.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with amines.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

-

Cyanation: Conversion to a nitrile group (-CN) using reagents like copper(I) cyanide.

Application Workflow Diagram

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses or goggles.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined synthesis via N-alkylation and, more importantly, its dual reactive sites provide medicinal chemists with a powerful platform for creating diverse and complex molecules. The ability to selectively modify the aldehyde and aryl bromide functionalities allows for the systematic exploration of chemical space, making this compound a valuable asset in the design and development of novel therapeutic candidates.

References

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]

-

Indole-3-carboxaldehyde. Solubility of Things. Available at: [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

-

Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

-

Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. Available at: [Link]

-

Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. Available at: [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. Available at: [Link]

-

The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available at: [Link]

-

N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry Frontiers. Available at: [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

- N-alkylation of indole derivatives. Google Patents.

-

Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Available at: [Link]

-

Indole-3-Carboxaldehyde. PubChem. Available at: [Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. Available at: [Link]

-

in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

-

This compound [174367-69-2]. Chemsigma. Available at: [Link]

-

1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]

-

Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). FooDB. Available at: [Link]

-

The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Chemical Safety Library. CAS.org. Available at: [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 174367-69-2|this compound|BLD Pharm [bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 174367-69-2 [m.chemicalbook.com]

- 11. This compound [174367-69-2] | Chemsigma [chemsigma.com]

- 12. scbt.com [scbt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. rsc.org [rsc.org]

- 17. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

The Biological Versatility of 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide to a Promising Scaffold

Abstract

The indole-3-carbaldehyde framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The strategic substitution at the N-1 position of the indole ring has been shown to significantly modulate the biological profile of these compounds. This technical guide provides an in-depth exploration of the predicted biological activities of a specific, yet under-investigated derivative, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. Drawing upon extensive literature on structurally related N-benzyl-1H-indole-3-carbaldehydes and other pertinent indole derivatives, this whitepaper will elucidate the potential anticancer, antimicrobial, and antioxidant properties of the title compound. We will further delve into postulated mechanisms of action, present detailed experimental protocols for its synthesis and biological evaluation, and propose future research directions to unlock its full therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in the ever-expanding landscape of indole-based therapeutics.

Introduction: The Indole-3-Carbaldehyde Scaffold and the Significance of N-Benzylation

The indole nucleus is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its various functionalized forms, indole-3-carbaldehyde stands out as a key intermediate for the synthesis of bioactive molecules due to the reactivity of its aldehyde group.[1] This functional group allows for facile derivatization, leading to the creation of diverse chemical libraries.

A critical aspect in the design of novel indole-based drugs is the substitution at the N-1 position. The introduction of a benzyl group at this position, creating N-benzyl-1H-indole-3-carbaldehydes, has been shown to enhance various biological activities.[2] This is attributed to several factors, including increased lipophilicity which can improve cell membrane permeability, and the potential for additional binding interactions with biological targets. The nature and position of substituents on the benzyl ring further fine-tune these properties.

This guide focuses on the specific derivative, this compound. While direct biological studies on this exact compound are scarce in the current literature, a comprehensive analysis of its structural analogues allows for a predictive exploration of its potential therapeutic applications. The presence of the bromine atom at the meta position of the benzyl ring is of particular interest, as halogen bonding and steric effects can significantly influence ligand-receptor interactions.

Synthetic Pathway: A Feasible Route to this compound

The synthesis of N-benzyl indole-3-carbaldehydes is well-documented, typically proceeding via an N-alkylation reaction.[3][4] The proposed synthesis of this compound follows this established methodology.

Proposed Synthetic Protocol

The synthesis involves the reaction of indole-3-carbaldehyde with 3-bromobenzyl bromide in the presence of a suitable base and a polar aprotic solvent.

Step-by-Step Protocol:

-

Deprotonation: To a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Alkylation: Add 3-bromobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Let the reaction proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding ice-cold water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthetic workflow for this compound.

Predicted Biological Activities: A Multifaceted Potential

Based on the biological evaluation of structurally similar N-benzyl indole-3-carbaldehydes and other indole derivatives, this compound is predicted to exhibit a range of biological activities.

Anticancer Potential

The indole scaffold is a common feature in numerous anticancer agents.[5] N-substituted indole-3-carbaldehyde derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[6]

-

Structure-Activity Relationship Insights: Studies on N-arylsulfonyl-3-formylindoles have shown that the presence and position of electron-withdrawing groups on the aromatic ring can influence anti-HIV-1 activity, a field with overlapping principles in anticancer drug design.[7] The bromine atom in the 3-position of the benzyl ring of our target compound is an electron-withdrawing group, which could contribute to its anticancer potential.

-

Related Compound Activity: A study on novel indole-based arylsulfonylhydrazides, derived from an N-substituted indole-3-carboxaldehyde, showed promising inhibition of MCF-7 and MDA-MB-468 breast cancer cells.[5] Furthermore, certain 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline derivatives have displayed potent efficacy against ovarian cancer xenografts in mice.[8][9]

Table 1: Anticancer Activity of Related Indole Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Indole-based arylsulfonylhydrazides | MCF-7, MDA-MB-468 | 13.2 µM, 8.2 µM | [5] |

| N-arylsulfonyl-3-formylindoles | HIV-1 (related antiviral) | EC50 values in the low µM range | [7] |

| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian cancer xenografts | 100% tumor growth suppression | [8][9] |

Antimicrobial Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11] The N-benzylation of the indole ring can enhance these properties.

-

General Observations: Derivatives of indole-3-aldehyde have been evaluated for their in vitro antimicrobial activities against a range of bacteria and fungi, with some compounds showing significant potency.[10]

-

N-Benzyl Derivatives: Studies on N-benzyl indole derivatives have reported antimicrobial activity against various pathogens. For instance, certain 1-benzyl-3-heterocyclic indole derivatives were found to be highly active against P. aeruginosa, B. cereus, and S. aureus.[8][9] While a study on N-benzyl-1H-indole-3-carboxamide showed no activity against a specific panel of microbes, the authors suggest further screening is needed.[12] The aldehyde functionality in our target compound, compared to the amide, may lead to a different antimicrobial profile.

Antioxidant and Anti-inflammatory Properties

Recent research has highlighted the antioxidant and anti-inflammatory potential of N-benzyl indole aldehydes.[2]

-

Radical Scavenging Activity: A study on a series of N-benzyl indole aldehydes demonstrated their ability to scavenge 2,2-diphenylpicrylhydrazyl (DPPH), nitric oxide, and superoxide radicals.[2] This suggests that this compound may also possess antioxidant properties.

-

Anti-inflammatory Effects: The same study also reported good in vitro anti-inflammatory activity for some of the synthesized N-benzyl indole aldehydes.[2]

Postulated Mechanisms of Action

The predicted biological activities of this compound are likely mediated through various mechanisms, as observed for related indole derivatives.

Anticancer Mechanisms

-

Tubulin Polymerization Inhibition: Some 2-phenylindole-3-carbaldehydes are known to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like colchicine.

-

Topoisomerase Inhibition: Palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones have been shown to interact with DNA-Topoisomerase I, suggesting a potential for DNA replication interference.

-

Mcl-1 Inhibition: N-substituted indole derivatives have been identified as novel inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[13]

Caption: Postulated anticancer mechanisms of action.

Antimicrobial Mechanisms

The antimicrobial action of indole derivatives can be multifaceted, involving:

-

Disruption of Cell Membranes: The lipophilic nature of the compound may facilitate its insertion into the bacterial cell membrane, leading to a loss of integrity.

-

Enzyme Inhibition: The compound could inhibit essential bacterial enzymes involved in metabolic pathways.

-

Inhibition of Biofilm Formation: Some indole derivatives have been shown to interfere with bacterial biofilm formation, a key factor in antibiotic resistance.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

Visual Inspection: Determine the MIC as the lowest concentration of the compound that shows no visible growth.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Mix various concentrations of the compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Future Directions and Conclusion

The in-depth analysis of the existing literature on N-benzyl indole-3-carbaldehydes and related compounds strongly suggests that this compound is a promising candidate for further investigation. Its predicted anticancer, antimicrobial, and antioxidant properties warrant a comprehensive biological evaluation.

Future research should focus on:

-

Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of the title compound.

-

In Vitro Biological Screening: A broad screening against a panel of cancer cell lines and microbial strains is necessary to confirm the predicted activities and determine the potency.

-

Mechanism of Action Studies: Elucidating the precise mechanisms through which this compound exerts its biological effects is crucial for its further development. This could involve enzyme inhibition assays, gene expression analysis, and cell cycle studies.

-

In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with different substituents on the benzyl ring and the indole nucleus will help in optimizing the biological activity.

References

-

Survase, D., et al. (2019). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. ResearchGate. Available at: [Link]

-

Limm, K., et al. (2018). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC. Available at: [Link]

-

Li, L., et al. (2017). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. PubMed. Available at: [Link]

-

Wang, Z., et al. (2019). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. National Institutes of Health. Available at: [Link]

-

El-Sawy, E. R., et al. (2009). Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. Semantic Scholar. Available at: [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

-

Fernández, S., et al. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. ResearchGate. Available at: [Link]

-

El-Sawy, E. R., et al. (2011). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. Available at: [Link]

-

El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

-

El-Sawy, E. R., et al. (2011). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]

-

Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

-

Unsalan, O., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. Available at: [Link]

-

Owolabi, T. O., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]

-

Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 12. rsisinternational.org [rsisinternational.org]

- 13. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus stands as a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Among its myriad functionalized forms, 1H-indole-3-carbaldehyde (I3A) serves as a uniquely versatile precursor, enabling access to a vast chemical space through modifications at the indole nitrogen (N-1) and the aldehyde group (C-3).[3][4][5] This guide focuses on a specific, strategically designed class of I3A analogs: 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde and its derivatives. The incorporation of an N-1 benzyl group is a proven strategy to enhance biological potency, while the bromine atom at the meta-position of this ring serves as both a critical pharmacophoric feature and a synthetic handle for further diversification. We will explore the synthetic rationale, key derivatization pathways, significant biological activities—with a primary focus on anticancer applications—and the structure-activity relationships that govern the therapeutic potential of this promising compound class.

The Strategic Importance of the this compound Scaffold

The design of the this compound scaffold is a deliberate exercise in medicinal chemistry aimed at optimizing drug-like properties. Each component of the molecule is chosen for a specific function:

-

The Indole Core: Provides a stable, aromatic, and biocompatible framework that is adept at participating in various receptor-binding interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[1]

-

The N-1 Benzyl Group: Substitution at the indole nitrogen is a critical determinant of biological activity. Replacing the N-H proton with a benzyl group has been shown to dramatically increase the anti-proliferative potency of indole derivatives, in some cases by up to 1000-fold compared to the parent compound, indole-3-carbinol (I3C).[6] This substituent can enhance lipophilicity, improve cell membrane permeability, and provide additional steric and electronic interactions within a target's binding pocket.

-

The 3-Bromo Substituent: The choice of a bromine atom on the benzyl ring is twofold. Firstly, as a halogen, it can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to target proteins. Secondly, and critically for drug development, the bromine atom is a versatile functional handle for late-stage diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs with modified properties.

-

The C-3 Carbaldehyde: This aldehyde group is the primary point of chemical reactivity for generating diverse analogs.[4][5] It readily undergoes condensation, reduction, and oxidation reactions, allowing for the introduction of a wide range of functional groups and pharmacophores essential for tuning biological activity.[7]

Synthesis and Derivatization Strategies

The chemical tractability of the indole scaffold is a major advantage for its use in drug discovery. The synthesis of the core molecule and its subsequent derivatization follow robust and well-established chemical principles.

Synthesis of the Core Scaffold

The foundational reaction for creating the title compound is the N-alkylation of indole-3-carbaldehyde. This is typically achieved via a nucleophilic substitution (SN2) reaction.

-

Reagents & Setup: To a stirred solution of indole-3-carbaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Rationale: K₂CO₃ is a mild and effective base for deprotonating the indole nitrogen, rendering it nucleophilic. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SN2 mechanism.

-

Addition of Alkylating Agent: Add 3-bromobenzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is then heated (e.g., to 90°C) and stirred for several hours (typically 4-6 h), with progress monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. This step precipitates the organic product while dissolving the inorganic salts.

-

Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[8]

Caption: Key derivatization pathways for the C-3 carbaldehyde group.

Biological Activity Profile: A Focus on Oncology

While derivatives of this scaffold have shown a broad range of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties, their most profound and well-documented potential lies in the field of oncology. [4][9][10]

Potent Anti-Proliferative and Cytotoxic Effects

Analogs of 1-benzyl-1H-indole-3-carbaldehyde have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. [11]A landmark study revealed that 1-benzyl-indole-3-carbinol (the reduced form of the carbaldehyde) was approximately 1000-fold more potent at inhibiting DNA synthesis in MCF-7 human breast cancer cells than its parent compound, I3C. [6]This highlights the dramatic impact of the N-1 benzylation.

The mechanisms underpinning this activity are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest, typically at the G1 phase. [6][11]

Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity for representative N-1 substituted indole-3-carbaldehyde derivatives. It is crucial to note that direct comparisons between studies should be made with caution due to variations in cell lines and experimental conditions.

| Compound Class | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiosemicarbazones | 1-(4-nitrobenzyl)-indole-3-thiosemicarbazone | Various | Potent activity noted | [9] |

| Sulfonohydrazides | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1][12] |

| Sulfonohydrazides | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1][12] |

| Carbinols | 1-benzyl-indole-3-carbinol | MCF-7 (Breast) | 0.05 | [6] |

| Parent Compound | Indole-3-carbinol (I3C) | MCF-7 (Breast) | 52 | [6] |

Structure-Activity Relationship (SAR) Insights

Analysis of the available data allows for the formulation of key SAR principles for this scaffold:

-

N-1 Substitution is Critical: The presence of a substituent, particularly a benzyl group, at the N-1 position is paramount for high potency anticancer activity. [6][8]This modification likely enhances cellular uptake and provides favorable interactions at the target site.

-

C-3 Moiety Dictates Activity Profile: The nature of the group at the C-3 position is a primary determinant of the specific type of biological activity.

-

Thiosemicarbazones are strongly associated with both antimycobacterial and anticancer effects. [9] * Carbinols demonstrate exceptionally potent anti-proliferative activity in breast cancer models. [6]3. Benzyl Ring Substitution: The electronic nature and position of substituents on the N-1 benzyl ring can fine-tune activity. Electron-withdrawing groups (like the bromine in our core topic or a nitro group) can modulate the electronic properties of the entire molecule, influencing target binding and pharmacokinetics. [9]

-

Caption: Key structure-activity relationship hotspots for the indole-3-carbaldehyde scaffold.

Validated Experimental Workflow: Synthesis to Bioassay

To ensure trustworthiness, a protocol must be a self-validating system. Here, we link the synthesis of a key analog type (a thiosemicarbazone) directly to its biological evaluation.

Protocol: Synthesis and Evaluation of a this compound Thiosemicarbazone

Part A: Synthesis

-

Dissolution: Dissolve this compound (1.0 eq) in warm ethanol.

-

Addition of Reagent: To this solution, add thiosemicarbazide (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Rationale: The acid catalyzes the condensation reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic for attack by the amine of the thiosemicarbazide.

-

Reaction: Reflux the reaction mixture for 2-4 hours, monitoring for product precipitation.

-

Isolation: Cool the mixture to room temperature. The thiosemicarbazone product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.

Part B: In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiosemicarbazone in culture medium. Replace the old medium in the wells with the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Quantification: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The this compound scaffold represents a highly promising and synthetically accessible platform for the development of novel therapeutics, particularly in oncology. The strategic N-1 benzylation confers a significant potency advantage, while the C-3 carbaldehyde and the benzyl bromide offer dual handles for extensive chemical modification and SAR exploration.

Future research should focus on:

-

Exploiting the 3-Bromo Position: Utilizing modern cross-coupling chemistry to systematically explore the chemical space at this position to enhance potency and target selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

Preclinical Evaluation: Advancing the most promising candidates into in vivo animal models of cancer to validate their therapeutic potential.

This scaffold, born from a rational design approach, holds considerable promise for the next generation of indole-based therapeutics.

References

-